molecular formula C16H18FN3OS B2522799 3-[(2-fluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340838-80-3

3-[(2-fluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2522799
CAS No.: 1340838-80-3
M. Wt: 319.4
InChI Key: JZOZWHVQMAEYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-fluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound features a unique combination of a fluorophenyl group, a thiomorpholine ring, and a dihydropyrimidinone core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The thiomorpholine ring is then introduced via nucleophilic substitution reactions, and the fluorophenyl group is added through a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of less toxic solvents and reagents is preferred to ensure environmental safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Shares a fluorophenyl group and a heterocyclic core.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a fluorophenyl group and a thiazole ring

Uniqueness

What sets 3-[(2-fluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one apart is its unique combination of a thiomorpholine ring and a dihydropyrimidinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-6-methyl-2-thiomorpholin-4-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-12-10-15(21)20(11-13-4-2-3-5-14(13)17)16(18-12)19-6-8-22-9-7-19/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOZWHVQMAEYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCSCC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.